2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid
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Overview
Description
2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid is a heterocyclic aromatic compound that features a pyridine ring substituted with an amino group, a carboxylic acid group, and a fluorinated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid can be achieved through a multi-step process involving the following key steps:
Nitration: Starting with 2-aminopyridine, nitration is performed to introduce a nitro group.
Amino Acetylation: The nitro compound undergoes amino acetylation.
Reduction of Nitro Group: The nitro group is reduced to an amino group.
Diazotization: The amino group is diazotized.
Schiemann Reaction: The diazonium salt undergoes the Schiemann reaction to introduce the fluorine atom.
Hydrolysis: The acetyl group is hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic steps, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Shares the pyridine and fluorine moieties but lacks the carboxylic acid group.
2-Amino-5-(4-fluorophenyl)pyridine: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-7-2-3-9(14)5-10(7)8-4-11(13(17)18)12(15)16-6-8/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTAOSHZLZYGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=C(N=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687216 |
Source
|
Record name | 2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-67-6 |
Source
|
Record name | 2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20687216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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